N-Cyclopropylmethyl-tamo is classified as an opioid receptor modulator, specifically targeting the mu-opioid receptor. It is synthesized from the parent compound TAMO (a derivative of morphinan) through various chemical modifications. The structural modifications aim to improve the pharmacokinetic profile and receptor selectivity compared to traditional opioids.
The synthesis of N-Cyclopropylmethyl-tamo involves several key steps:
This synthetic route has shown moderate to high yields and has been optimized for enantioselectivity, ensuring that the desired stereoisomer is predominantly produced .
The molecular structure of N-Cyclopropylmethyl-tamo can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its biological activity, influencing how it interacts with receptor sites .
N-Cyclopropylmethyl-tamo participates in several chemical reactions typical for opioid derivatives:
N-Cyclopropylmethyl-tamo primarily functions as a selective mu-opioid receptor modulator. Its mechanism of action involves:
The physical and chemical properties of N-Cyclopropylmethyl-tamo include:
These properties are crucial for determining its formulation as a pharmaceutical agent .
N-Cyclopropylmethyl-tamo has potential applications in several areas:
The structural modification of morphine and its analogs has driven opioid pharmacology since the 19th century. Seminal work identified thebaine—a natural opium alkaloid—as a versatile precursor for synthetic opioids due to its reactive diene structure amenable to Diels-Alder reactions [5]. This enabled the creation of 14-hydroxy derivatives like oxymorphone and naloxone, which exhibited enhanced receptor affinity and antagonist properties compared to their parent compounds. The strategic placement of substituents at the C14 position emerged as a critical structural determinant for modulating opioid receptor efficacy, transitioning compounds from agonists to antagonists or mixed-profile ligands [4] [5]. By the 1990s, researchers systematically explored 14β-alkyl, acyl, and aryl modifications to fine-tune receptor kinetics and functional outcomes, laying the groundwork for compounds like N-Cyclopropylmethyl-TAMO (N-CPM-TAMO) [3].
Table 1: Structural Evolution of Key 14β-Substituted Opioids
Compound | 14β-Substituent | Primary Receptor Profile | Year Introduced |
---|---|---|---|
Oxymorphone | Hydroxy | μ-agonist | 1914 |
Naloxone | Hydroxy | μ-antagonist | 1960 |
Naltrexone | Hydroxy | μ-antagonist | 1965 |
N-CPM-TAMO | Thioglycolamido | μ-antagonist/κ-partial agonist | 1993 |
14-O-phenylacetylnaltrexone | Phenylacetyl | Mixed NOP/opioid ligand | 2018 |
14β-substitutions induce profound conformational changes in the opioid core structure, altering receptor binding kinetics and functional outcomes. X-ray crystallography studies reveal that bulky 14β-groups (e.g., thioglycolamido in TAMO derivatives) penetrate a hydrophobic cleft near transmembrane helices 5 and 6 of μ-opioid receptors (MOR), sterically hindering agonist-induced activation [3] [4]. Additionally, electrophilic substituents (e.g., bromoacetamido) enable covalent bonding with cysteine residues, yielding irreversible antagonists [7]. Critically, 14β-acyl modifications in naltrexone derivatives enhance access to the nociceptin/orphanin FQ peptide (NOP) receptor binding pocket—a trait absent in classical opioids [4]. This multi-receptor engagement capacity positions 14β-substituted analogs as tools for dissecting opioid receptor crosstalk and designing functionally selective ligands.
N-CPM-TAMO (14β-(thioglycolamido)-7,8-dihydro-N-(cyclopropylmethyl)-normorphinone) emerged from efforts to develop long-acting MOR antagonists with tunable selectivity. Its design merged two pharmacophores:
Table 2: Binding Affinity and Selectivity Profile of N-CPM-TAMO
Receptor Type | Radioligand Used | Ki (nM) | Selectivity Ratio (vs. MOR) | Assay Type |
---|---|---|---|---|
μ-opioid (MOR) | [³H]DAMGO | 0.5 | 1 | Mouse brain membranes |
κ-opioid (KOR) | [³H]U69,593 | 50 | 100 | Mouse brain membranes |
δ-opioid (DOR) | [³H]DPDPE | >1000 | >2000 | Mouse brain membranes |
NOP | [³H]N/OFQ | >10,000 | >20,000 | Human recombinant cells |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1